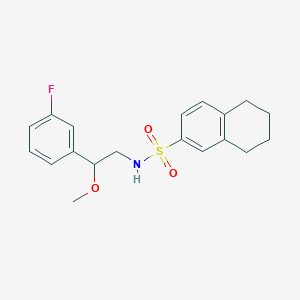

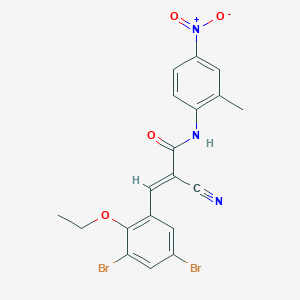

![molecular formula C21H20FN3O4 B2408206 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1210032-14-6](/img/structure/B2408206.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications. It has been identified as a novel GPR40 agonist with improved pharmacokinetic and safety profiles . GPR40 has become a new potential therapeutic target for the treatment of diabetes due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells with a low risk of hypoglycemia .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The structure was optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .

Scientific Research Applications

B-Raf Inhibitory and Antiproliferative Activity

Research has identified novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives showing significant inhibitory activities against B-Raf(V600E) and anti-proliferation activities against human melanoma cell lines. These compounds, through the introduction of a 2,3-dihydrobenzo[b][1,4]dioxin structure, demonstrated enhanced bioactivity, indicating potential for future design of B-Raf inhibitors (Yang et al., 2012).

Anticancer Activity

The synthesis of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues and their evaluation against various cancer cell lines have been reported. These compounds have demonstrated significant anticancer activity, with specific compounds showing high activity against leukemia and melanoma cell lines, suggesting their potential as effective anticancer agents (Ahsan, 2012).

Antimycobacterial Evaluation

A series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds showed moderate to high inhibitory activities, with specific derivatives identified as promising compounds due to their significant activity against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis (Ahsan et al., 2011).

Antifungal Leads Targeting Succinate Dehydrogenase

Novel pyrazole-4-formylhydrazine derivatives bearing a diphenyl ether moiety have been identified as effective antifungal agents targeting succinate dehydrogenase (SDH). These compounds exhibited excellent antifungal effects against various fungi, with certain derivatives outperforming standard fungicides. This research underscores the compound's potential in developing new fungicides with high efficacy and specificity (Wang et al., 2020).

Mechanism of Action

Future Directions

The future directions for this compound involve further development and testing. It has been identified as a promising candidate for further development due to its potent GPR40 agonistic activities, high selectivity against other fatty acid receptors, excellent pharmacokinetic properties, and significant glucose-lowering efficacy during an oral glucose tolerance test .

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4/c1-2-9-27-19-13-25(16-6-3-14(22)4-7-16)24-20(19)21(26)23-15-5-8-17-18(12-15)29-11-10-28-17/h3-8,12-13H,2,9-11H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRCHBFNGAXGCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

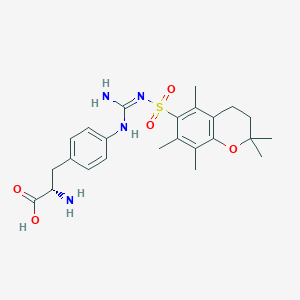

![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)

![[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B2408125.png)

![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)

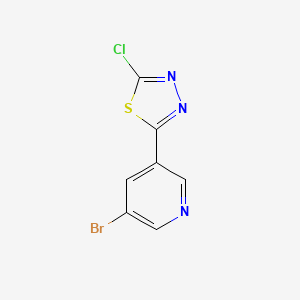

![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)

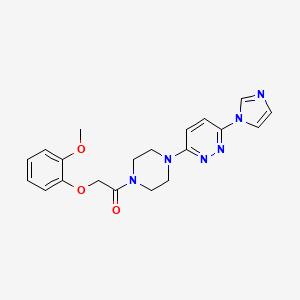

![3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408130.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)

![N-[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2408142.png)

![N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide](/img/structure/B2408144.png)

![3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone](/img/structure/B2408145.png)